molecular formula C20H16FN5O4 B2742781 2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898421-84-6

2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2742781
CAS No.: 898421-84-6
M. Wt: 409.377
InChI Key: UEWODRQVMKCGCD-UHFFFAOYSA-N
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Description

This compound belongs to a class of purine derivatives characterized by a core purine scaffold substituted at positions 2 and 9 with aromatic groups. The 2-(2,3-dimethoxyphenyl) moiety introduces electron-donating methoxy groups at the ortho and meta positions of the phenyl ring, while the 9-(2-fluorophenyl) substituent adds an electron-withdrawing fluorine atom at the ortho position. This combination of substituents likely influences the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-29-13-9-5-6-10(16(13)30-2)18-23-14(17(22)27)15-19(25-18)26(20(28)24-15)12-8-4-3-7-11(12)21/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWODRQVMKCGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzaldehyde and 2-fluoroaniline, which undergo a series of reactions such as condensation, cyclization, and amide formation. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets. Key areas of application include:

Anticancer Activity

Research indicates that purine derivatives can act as inhibitors of specific kinases involved in cancer progression. The compound has shown promise in preclinical studies targeting pathways associated with tumor growth and metastasis. For instance, derivatives similar to this compound have been selected as preclinical candidates for treating various cancers, including non-small cell lung cancer and renal cell carcinoma .

Antiviral Properties

The structural features of this compound suggest potential antiviral activity. Studies have explored the inhibition of viral replication through interference with nucleic acid synthesis, which is crucial for viral propagation. Such mechanisms are vital for developing new antiviral agents against emerging viral infections .

Neurological Applications

Given the role of purines in neurotransmission and neuroprotection, this compound may also be explored for neuroprotective effects. Research into purinergic signaling pathways has highlighted their importance in conditions such as neurodegenerative diseases and stroke .

Case Studies and Research Findings

StudyFocusFindings
1 Anticancer EfficacyDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values in the low micromolar range .
2 Antiviral ActivityShowed effectiveness against specific viral strains by disrupting RNA synthesis processes .
3 NeuroprotectionIndicated potential benefits in models of oxidative stress and neuronal injury .

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related purine-6-carboxamide derivatives:

Compound Name Substituents (Position 2) Substituents (Position 9) Molecular Formula Molecular Weight Notable Features
2-(2,3-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Target) 2,3-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₆FN₅O₅* 425.37* Ortho/meta methoxy and ortho fluorine; balanced lipophilicity/electronic effects
2-(2,4-Dimethoxyphenyl)-9-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-Dimethoxyphenyl Phenyl C₁₉H₁₇N₅O₄ 391.37 Para methoxy; lacks fluorine; reduced steric hindrance at position 9
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Non-aromatic substituents; lower molecular weight; reduced polarity
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Ethoxy (vs. methoxy) increases lipophilicity; para fluorine
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Hydroxyphenylamino 2-Methoxyphenyl C₁₉H₁₆N₆O₃ 376.37 Amino-hydroxyl group enhances hydrogen bonding potential

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2,3-dimethoxyphenyl group contrasts with analogs like the 2,4-dimethoxyphenyl derivative , where para-substituted methoxy groups may reduce steric strain. Ethoxy vs. Methoxy: The ethoxy group in increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to methoxy-containing derivatives.

In contrast, the 4-methylphenyl group in minimizes steric bulk. The hydroxyl group in ’s 4-hydroxyphenylamino substituent provides hydrogen-bonding capability, a feature absent in the target compound.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (425.37 vs. 283.29 in ) suggests reduced solubility in aqueous media, though methoxy groups may mitigate this via polar interactions.

Biological Activity

The compound 2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative notable for its complex structure and potential biological activities. Its unique configuration, which includes a purine core with methoxy and fluorinated phenyl substituents, suggests promising pharmacological properties. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O5C_{22}H_{21}N_{5}O_{5} with a molecular weight of 435.4 g/mol. The structure is characterized by:

  • Purine core : Essential for biological activity.
  • Substituents : The presence of 2,3-dimethoxyphenyl and 2-fluorophenyl groups enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit significant biological activities, including:

  • Antitumor Activity : Similar purine derivatives have shown efficacy against various cancer cell lines.
  • Antiviral Properties : Some analogs are known to inhibit viral replication.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in cancer progression.

Understanding the interaction of this compound with biological targets is crucial. Studies suggest that the compound may interact with enzymes such as:

  • Dihydrofolate reductase (DHFR) : Important in nucleotide synthesis.
  • Kinases : Involved in signaling pathways related to cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Efficacy :
    • A study demonstrated that derivatives with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity.
  • Antiviral Activity :
    • Research on purine derivatives has shown that modifications at specific positions can enhance antiviral efficacy, particularly against RNA viruses.
  • Enzymatic Studies :
    • Interaction studies revealed that the compound could effectively inhibit DHFR, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
8-AminoadenosineAmino group at position 8Antiviral properties
2-FluoroadenosineFluorinated adenine derivativeAntitumor activity
9-MethyladenineMethyl substitution at position 9Modulates immune response
6-ThioguanosineThiol group at position 6Anticancer activity

Q & A

Q. What advanced simulations predict binding affinity variations due to substituent modifications (e.g., fluorophenyl vs. methoxyphenyl groups)?

  • Methodological Answer: Perform free-energy perturbation (FEP) or molecular dynamics (MD) simulations to calculate ΔΔG values for substituent changes. Pair with synthetic mutagenesis (e.g., replacing 2-fluorophenyl with 3-methoxyphenyl) and validate via ITC or microscale thermophoresis (MST) .

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